Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated derivative of proline, a natural amino acid. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly cis-[18F]4-fluoro-l-proline (cis-[18F]4-FPro). [] This radiolabeled amino acid has shown potential as a positron emission tomography (PET) tracer for studying abnormal collagen synthesis in diseases such as pulmonary fibrosis and certain cancers. []
The synthesis of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is achieved through the stereospecific radiofluorination of (2S,4R)-N-tert-butoxycarbonyl-4-(p-toluenesulfonyloxy) proline methyl ester. This reaction typically occurs at a specific temperature range (85°C–110°C) to ensure diastereomeric purity. [] Using [18F]fluoride as the fluorine source, the reaction yields the desired cis-[18F]4-FPro. []
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate undergoes hydrolysis to yield cis-[18F]4-FPro. This hydrolysis can be achieved using either a one-step method with triflic acid or a two-step method involving hydrochloric acid followed by sodium hydroxide. The choice of hydrolysis method influences the enantiomeric purity of the final product. []
The primary application of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate in scientific research is as a precursor for the synthesis of cis-[18F]4-FPro. [] This radiolabeled amino acid holds promise as a PET tracer for studying diseases characterized by abnormal collagen synthesis, such as:
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4